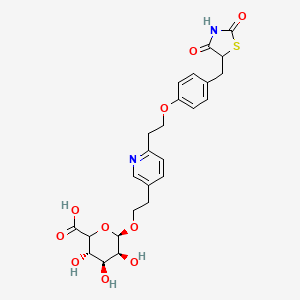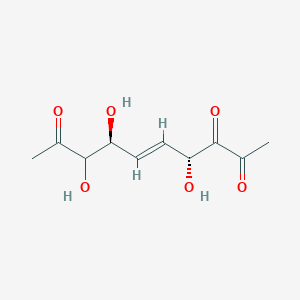
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione, or more commonly known as 5-deoxy-D-arabino-heptulosonate (DAHP), is a naturally occurring compound found in plants and fungi. It has been studied extensively due to its potential applications in the fields of synthetic biology, biochemistry, and biophysics.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione involves the conversion of a starting material to an intermediate, which is then further modified to yield the final product. The key steps in the synthesis pathway include oxidation, reduction, and cyclization reactions.
Starting Materials
Dec-5-en-2,3-dione, Sodium borohydride, Sodium hydroxide, Hydrogen peroxide, Acetic acid, Methanol
Reaction
Step 1: Dec-5-en-2,3-dione is treated with sodium borohydride in methanol to yield (4R,7S)-4,7-dihydroxydec-5-en-2-one., Step 2: (4R,7S)-4,7-dihydroxydec-5-en-2-one is oxidized using hydrogen peroxide and acetic acid to yield (4R,7S)-4,7,8-trihydroxydec-5-en-2-one., Step 3: (4R,7S)-4,7,8-trihydroxydec-5-en-2-one is treated with sodium hydroxide to induce cyclization and yield (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione.
Mécanisme D'action
The mechanism of action of 5-deoxy-D-arabino-heptulosonate is not fully understood. However, it is believed to act as a substrate for a number of enzymes involved in the metabolism of carbohydrates and other compounds. Specifically, 5-deoxy-D-arabino-heptulosonate is believed to be a substrate for the enzymes phosphoglucose isomerase, aldolase, and transketolase, which are involved in the synthesis of various carbohydrates and other compounds.
Effets Biochimiques Et Physiologiques
5-deoxy-D-arabino-heptulosonate has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 5-deoxy-D-arabino-heptulosonate can act as a substrate for a number of enzymes involved in the metabolism of carbohydrates and other compounds. Additionally, 5-deoxy-D-arabino-heptulosonate has been shown to have antioxidant and anti-inflammatory effects in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 5-deoxy-D-arabino-heptulosonate in laboratory experiments is its ability to act as a substrate for various enzymes involved in the metabolism of carbohydrates and other compounds. Additionally, 5-deoxy-D-arabino-heptulosonate is relatively easy to synthesize in the laboratory. The major limitation of using 5-deoxy-D-arabino-heptulosonate in laboratory experiments is its potential toxicity. 5-deoxy-D-arabino-heptulosonate has been shown to be toxic to cells in high concentrations, and therefore should be used with caution in laboratory experiments.
Orientations Futures
Given the potential applications of 5-deoxy-D-arabino-heptulosonate in the fields of synthetic biology, biochemistry, and biophysics, there are a number of potential future directions for research. These include further studies on the biochemical and physiological effects of 5-deoxy-D-arabino-heptulosonate, the development of new metabolic pathways for the production of various compounds, the development of drug delivery systems using 5-deoxy-
Applications De Recherche Scientifique
5-deoxy-D-arabino-heptulosonate has been studied extensively in the scientific community due to its potential applications in the fields of synthetic biology, biochemistry, and biophysics. In synthetic biology, 5-deoxy-D-arabino-heptulosonate has been used to create new metabolic pathways for the production of various compounds. In biochemistry, 5-deoxy-D-arabino-heptulosonate has been studied for its role in the metabolism of carbohydrates and other compounds. In biophysics, 5-deoxy-D-arabino-heptulosonate has been studied for its potential applications in drug delivery systems.
Propriétés
IUPAC Name |
(E,4R,7S)-4,7,8-trihydroxydec-5-ene-2,3,9-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+/t7-,8+,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASDHTGAOXCWMN-QFDULWIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C([C@H](/C=C/[C@H](C(=O)C(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)


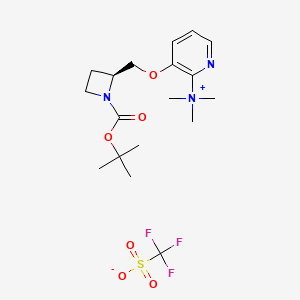
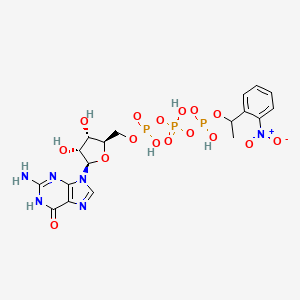
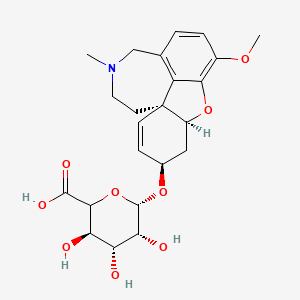
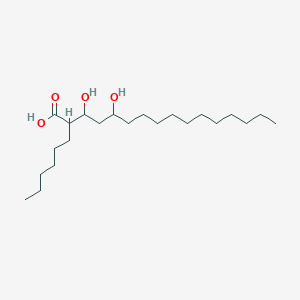

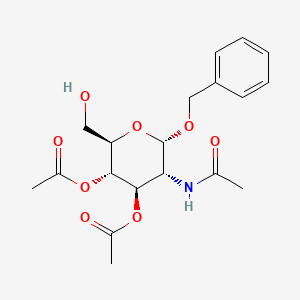

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

